3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a combination of azetidine, piperidine, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the pyridinone group: This can be done through acylation or condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The piperidine and azetidine rings may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug development for targeting specific pathways.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibition of enzymes involved in disease pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one: A closely related compound with similar structural features.
4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one: Another similar compound with slight variations in the structure.
Uniqueness
The uniqueness of 3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Properties
IUPAC Name |
3-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-17-7-3-4-14(15(17)20)16(21)19-10-12(11-19)18-8-5-13(22-2)6-9-18/h3-4,7,12-13H,5-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJFVSBYKEHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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